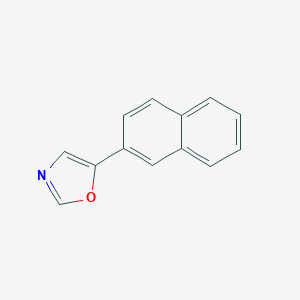

5-(Naphthalen-2-yl)-1,3-oxazole

概要

説明

5-ナフタレン-2-イルオキサゾールは、オキサゾール環とナフタレン部分が融合した複素環式化合物です。

2. 製法

合成経路と反応条件

5-ナフタレン-2-イルオキサゾールを合成する一般的な方法の1つは、TEMPOを酸素源として用いて、ナフトールとアミンを反応させる方法です。 この方法は、優れた官能基許容性と効率で知られています 。 もう1つの方法は、van Leusenオキサゾール合成法で、塩基性条件下でトシルメチルイソシアニド(TosMICs)とアルデヒドを用いてオキサゾール環を形成する方法です .

工業的生産方法

5-ナフタレン-2-イルオキサゾールの工業的生産では、通常、上記の合成経路を大規模に適用します。 強力な触媒と最適化された反応条件を使用することで、最終生成物の高収率と高純度が保証されます。

作用機序

5-ナフタレン-2-イルオキサゾールの作用機序には、特定の分子標的と経路との相互作用が含まれます。 例えば、非共有結合相互作用を通じて酵素や受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります 。 構造活性相関(SAR)研究により、オキサゾール環のC-5位がその効力と選択性にとって重要であることが示されています .

生化学分析

Biochemical Properties

Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal . These properties suggest that 5-(Naphthalen-2-yl)-1,3-oxazole may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified .

Cellular Effects

Given the biological activities of naphthalene derivatives, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported yet .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Naphthalen-2-yl-oxazole involves the reaction of naphthols with amines using TEMPO as the oxygen source. This method is known for its outstanding functional group tolerance and efficiency . Another approach is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) and aldehydes under basic conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of 5-Naphthalen-2-yl-oxazole typically involves large-scale application of the aforementioned synthetic routes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.

化学反応の分析

反応の種類

5-ナフタレン-2-イルオキサゾールは、次のようなさまざまな化学反応を起こします。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進されます。

還元: 水素化リチウムアルミニウム(LiAlH4)などの一般的な還元剤を用いてオキサゾール環を還元できます。

置換: ナフタレン環とオキサゾール環の異なる位置で、求電子置換反応と求核置換反応が起こる可能性があります。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)。

置換: ハロゲン、アルキル化剤、求核剤。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってナフトキノンが生成される場合があり、還元によってジヒドロオキサゾール誘導体が生成される可能性があります。

4. 科学研究での応用

5-ナフタレン-2-イルオキサゾールは、科学研究において幅広い用途があります。

科学的研究の応用

5-Naphthalen-2-yl-oxazole has a wide range of applications in scientific research:

類似化合物との比較

類似化合物

ベンゾオキサゾール: 構造は似ていますが、オキサゾール環と融合したベンゼン環を持っています。

イソキサゾール: オキサゾールとは異なる位置に酸素原子と窒素原子を持っています。

オキサジアゾール: 5員環に2つの窒素原子を持っています。

独自性

5-ナフタレン-2-イルオキサゾールは、ナフタレン環とオキサゾール環が特異的に融合しているため、独特の電子特性と立体特性を持っています。 この独自性は、特に医薬品化学と材料科学において、さまざまな用途のための貴重な化合物となっています .

生物活性

5-(Naphthalen-2-yl)-1,3-oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a naphthalene moiety fused with an oxazole ring, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The primary target of this compound is Arachidonate 5-lipoxygenase (5-LOX) , an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The interaction of this compound with 5-LOX may lead to alterations in enzyme activity and consequently affect the leukotriene biosynthesis pathway.

Biochemical Pathways

The modulation of the leukotriene biosynthesis pathway by this compound suggests potential anti-inflammatory properties. Naphthalene derivatives are noted for a wide range of biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory effects.

Biological Activities

Research indicates that derivatives of oxazole compounds exhibit significant biological activities. The following sections summarize key findings related to the biological effects of this compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of oxazole derivatives. For instance, compounds structurally similar to this compound have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Methyl 1-{3-hydroxyphenyl}-5-oxopyrrolidine | 10 | E. coli |

| Nystatin | 20 | C. albicans |

The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness against these microorganisms .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation in human tumor cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma).

In one study, derivatives including this compound exhibited IC50 values ranging from nanomolar to low micromolar concentrations against these cancer cell lines .

| Cell Line | IC50 (nM) | Reference Compound |

|---|---|---|

| HCT116 | 50 | CA-4 |

| HeLa | 75 | CA-4 |

These findings suggest that structural modifications to the naphthalene or oxazole components can significantly influence biological activity and therapeutic efficacy .

Case Studies

Several case studies highlight the therapeutic applications and biological evaluations of compounds related to this compound:

- Antimicrobial Evaluation : A series of naphthalene derivatives were synthesized and tested for their antibacterial properties against standard strains. The results indicated that certain modifications enhanced antimicrobial activity significantly compared to traditional antibiotics like ampicillin .

- Anticancer Studies : The antiproliferative effects were assessed using MTT assays across multiple cancer cell lines. Notably, some derivatives showed enhanced cytotoxicity compared to existing chemotherapeutic agents .

特性

IUPAC Name |

5-naphthalen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-14-9-15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGCSVOKHFBQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460853 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143659-20-5 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。